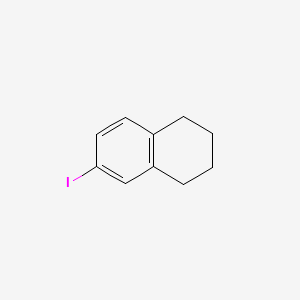

6-Iodo-1,2,3,4-tetrahydronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

56804-94-5 |

|---|---|

Molecular Formula |

C10H11I |

Molecular Weight |

258.1 g/mol |

IUPAC Name |

6-iodo-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C10H11I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |

InChI Key |

UPGOXMUQOUACMG-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C=CC(=C2)I |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodo-1,2,3,4-tetrahydronaphthalene: Properties and Synthetic Utility

Introduction: The Strategic Importance of the Iodinated Tetralin Scaffold

6-Iodo-1,2,3,4-tetrahydronaphthalene is a halogenated derivative of Tetralin, a bicyclic hydrocarbon. While the parent compound, 1,2,3,4-tetrahydronaphthalene, is widely utilized as a high-boiling solvent and a hydrogen-donor in industrial processes, the introduction of an iodine atom onto the aromatic ring fundamentally transforms its chemical persona. This substitution converts a relatively inert aromatic C-H bond into a highly versatile C-I bond, positioning this compound as a valuable intermediate for synthetic chemists.

The significance of this molecule lies in the reactivity of the aryl-iodide bond, which is a premier functional group for palladium-catalyzed cross-coupling reactions. This reactivity profile makes it a key building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Derivatives of the tetrahydronaphthalene core are explored for a range of pharmacological activities, including anticancer and anti-inflammatory applications.

This guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its practical application in modern organic synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure consists of a benzene ring fused to a cyclohexane ring. The iodine atom is attached at the 6-position of the aromatic ring. While specific, experimentally-verified data for the 6-iodo isomer is not extensively documented in publicly available literature, we can infer its properties based on the parent compound and related isomers.

Predicted Physicochemical Data

The following table summarizes the known properties of the parent compound, 1,2,3,4-tetrahydronaphthalene (Tetralin), and provides predicted values for the 6-iodo derivative. The introduction of a heavy iodine atom is expected to significantly increase the molecular weight, boiling point, and density.

| Property | 1,2,3,4-Tetrahydronaphthalene (Parent) | This compound (Predicted) | Data Source |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₁I | [1] |

| Molecular Weight | 132.20 g/mol | 258.10 g/mol | [1][2] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | 207 °C | > 250 °C | [1] |

| Melting Point | -35 °C | Expected to be higher than parent | [1] |

| Density | 0.973 g/mL at 25 °C | > 1.4 g/mL | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a dedicated public spectrum is not available, the expected NMR and Mass Spectrometry features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The aliphatic region would show two multiplets corresponding to the benzylic protons (C1 and C4) and the C2/C3 protons, similar to the parent compound which shows signals around 2.77 ppm and 1.80 ppm respectively.[3]

-

¹³C NMR: The carbon NMR would show 10 distinct signals. A key feature would be the signal for the carbon atom directly bonded to the iodine (C6), which would appear at a characteristically high field (low ppm value) due to the heavy atom effect. The parent compound shows aromatic signals between 125-138 ppm and aliphatic signals around 23 and 29 ppm.[3]

-

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent molecular ion peak (M⁺) at m/z = 258. A characteristic isotopic pattern for iodine would not be observed as iodine is monoisotopic.

Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic aromatic substitution on the parent tetralin molecule. The use of molecular iodine in the presence of an oxidizing agent is a common and effective method for the iodination of activated aromatic rings.[4]

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: To a solution of 1,2,3,4-tetrahydronaphthalene in glacial acetic acid, add molecular iodine (I₂).

-

Initiation: Slowly add a suitable oxidizing agent (e.g., nitric acid or iodic acid) to the stirred solution. The oxidizing agent is crucial as it generates the highly electrophilic iodonium ion (I⁺) in situ.

-

Reaction Monitoring: Maintain the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into water and quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: A Gateway to Molecular Complexity

The primary utility of this compound in research and development stems from its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than C-Br and C-Cl bonds, making it the most reactive halide in the crucial oxidative addition step of the catalytic cycle.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6] Using this compound, a wide variety of aryl or vinyl substituents can be introduced at the 6-position.

General Reaction: Aryl/Vinyl-B(OH)₂ + I-Tetralin → Aryl/Vinyl-Tetralin

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried reaction vessel, add this compound, the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

-

Reagent Addition: Add a suitable base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), and a solvent like toluene or dioxane.[7]

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The product is then purified by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8][9] This reaction is particularly useful for synthesizing stilbene analogs or other vinyl-substituted tetralin derivatives. The reaction typically yields the more thermodynamically stable trans (E) isomer.[9]

General Reaction: Alkene + I-Tetralin → (E)-Vinyl-Tetralin

The mechanism follows a similar Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene coordination and insertion, followed by syn-β-hydride elimination to release the product and regenerate the catalyst.[8] Intramolecular versions of the Heck reaction are also powerful tools for constructing complex cyclic systems.[10]

Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[11] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[12][13] It provides a direct route to arylalkyne-substituted tetralins, which are valuable precursors for more complex structures.

General Reaction: Terminal Alkyne + I-Tetralin → Alkynyl-Tetralin

Exemplary Protocol: Sonogashira Coupling

-

Reaction Setup: In a reaction flask, dissolve this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reagent Addition: Add the terminal alkyne (1.1 equivalents) followed by a mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue is then subjected to standard extractive workup and purified by column chromatography.

Applications in Drug Discovery and Materials Science

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities.[14] The ability to functionalize the 6-position of the tetralin core via the iodo-intermediate allows for the systematic exploration of structure-activity relationships (SAR). By employing the cross-coupling reactions described above, researchers can rapidly generate libraries of novel compounds for biological screening. For example, biaryl structures synthesized via Suzuki coupling are common motifs in many pharmaceutical agents.

In materials science, the alkynyl-substituted tetralins produced via Sonogashira coupling can serve as monomers for conjugated polymers or as components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from light and oxidizing agents.

The parent compound, 1,2,3,4-tetrahydronaphthalene, is a combustible liquid and can cause skin and eye irritation.[15] It is reasonable to assume similar or greater hazards for the iodinated derivative.

Conclusion

This compound represents a strategically important synthetic intermediate. While comprehensive data on its physical properties are limited, its chemical reactivity can be confidently predicted based on the well-established principles of aryl iodide chemistry. Its value lies in its ability to serve as a versatile scaffold, enabling the construction of complex molecular frameworks through robust and reliable palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this compound is a key tool for accessing novel chemical space and developing next-generation functional molecules.

References

- Alfa Chemistry. (n.d.). Heck Reaction.

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000530: 1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (2023). Intramolecular Heck reaction. Retrieved from [Link]

-

PubChem. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-iodo-. Retrieved from [Link]

- Cossy, J., & Belotti, D. (2004). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Arkivoc, 2004(7), 19-31.

- ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of....

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene.... Retrieved from [Link]

-

National Institute of Oceanography. (n.d.). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydronaphthalene anhydrous, 99 119-64-2 [sigmaaldrich.com]

- 2. Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | C10H11I | CID 11322854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 4. Making sure you're not a bot! [drs.nio.res.in]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Spectroscopic Guide to 6-Iodo-1,2,3,4-tetrahydronaphthalene: An In-Depth Technical Resource

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 6-Iodo-1,2,3,4-tetrahydronaphthalene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established analytical principles to offer a robust framework for the characterization of this compound. While experimental spectra for this specific molecule are not widely published, this guide leverages empirical data from the parent molecule, 1,2,3,4-tetrahydronaphthalene, and established substituent effects of iodine on aromatic systems to present a comprehensive and predictive analysis. This work underscores the power of integrating foundational spectroscopic knowledge with predictive methodologies to guide research and development efforts.

Introduction

This compound is a halogenated derivative of tetralin, a bicyclic hydrocarbon. The incorporation of an iodine atom onto the aromatic ring significantly influences its electronic and, consequently, its spectroscopic properties. This modification is of interest in medicinal chemistry and materials science, where halogenation is a common strategy for modulating the physicochemical and pharmacological profiles of molecules. An in-depth understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This guide provides a multi-faceted spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the predicted data, the scientific rationale for these predictions, and standardized protocols for experimental data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals. The structure and numbering scheme for this compound used throughout this guide are presented below.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known spectrum of 1,2,3,4-tetrahydronaphthalene and the application of substituent chemical shift (SCS) effects for an iodine atom on a benzene ring. The iodine atom is expected to have a modest deshielding effect on the ortho and meta protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-1, H-4 | ~2.80 | Triplet (t) | J ≈ 6.5 | Benzylic protons adjacent to the aromatic ring. |

| H-2, H-3 | ~1.82 | Multiplet (m) | - | Aliphatic protons in the saturated ring. |

| H-5 | ~7.35 | Doublet (d) | J ≈ 1.8 | Aromatic proton ortho to the iodine, showing long-range coupling. |

| H-7 | ~7.50 | Doublet of doublets (dd) | J ≈ 8.0, 1.8 | Aromatic proton ortho to the iodine and meta to the other aromatic proton. |

| H-8 | ~6.90 | Doublet (d) | J ≈ 8.0 | Aromatic proton meta to the iodine. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is particularly informative for characterizing the carbon skeleton. The "heavy atom effect" of iodine is expected to cause a significant upfield shift (increased shielding) for the carbon atom to which it is directly attached (C-6).

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1, C-4 | ~29.5 | Benzylic carbons. |

| C-2, C-3 | ~23.3 | Aliphatic carbons. |

| C-4a, C-8a | ~137.0, ~135.0 | Aromatic quaternary carbons. |

| C-5 | ~137.5 | Aromatic CH carbon ortho to iodine. |

| C-6 | ~95.0 | Aromatic C-I carbon, shielded by the heavy atom effect. |

| C-7 | ~130.0 | Aromatic CH carbon meta to iodine. |

| C-8 | ~126.5 | Aromatic CH carbon para to iodine. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorptions for the aromatic ring, the saturated hydrocarbon portion, and the carbon-iodine bond.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity | Rationale |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak | Characteristic of sp² C-H bonds in the aromatic ring.[1] |

| 2950-2850 | Aliphatic C-H stretch | Strong | Characteristic of sp³ C-H bonds in the tetralin ring. |

| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium to Weak | In-ring carbon-carbon stretching vibrations.[1] |

| ~1450 | CH₂ scissoring | Medium | Bending vibration of the methylene groups. |

| 900-675 | Aromatic C-H out-of-plane bend | Strong | Characteristic of the substitution pattern on the benzene ring.[1] |

| ~500-600 | C-I stretch | Medium to Strong | Stretching vibration of the carbon-iodine bond. |

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid sample of this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.

Instrument Parameters:

-

Technique: Fourier Transform Infrared (FTIR) with a Universal ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Acquisition and Processing:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z (mass-to-charge ratio) | Predicted Ion | Rationale for Formation |

| 258 | [M]⁺ | Molecular ion of C₁₀H₁₁I. |

| 131 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation for iodo-compounds. This is expected to be a major peak. |

| 127 | [I]⁺ | Iodine cation. |

| 115 | [C₉H₇]⁺ | Loss of iodine and a methyl group from the molecular ion, followed by rearrangement. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into the gas chromatograph for separation prior to introduction into the mass spectrometer. This is the preferred method for ensuring sample purity.

Instrument Parameters (for EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 50-500 amu.

-

Scan Speed: 1 scan/second.

-

Source Temperature: 200-250 °C.

Data Acquisition and Analysis:

-

The instrument will record the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum (relative abundance vs. m/z).

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Caption: Predicted Fragmentation Pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis and Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and self-validating approach to the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra will define the connectivity of the carbon and hydrogen atoms, with the iodine substituent's position confirmed by the characteristic upfield shift of C-6 and the splitting patterns of the aromatic protons. IR spectroscopy will corroborate the presence of the aromatic and aliphatic moieties and the carbon-iodine bond. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure, notably the loss of the iodine atom.

This technical guide, through its predictive data and detailed methodologies, offers a valuable resource for any researcher or scientist working with this compound or related halogenated compounds. The principles and protocols outlined herein are foundational to modern organic chemical analysis and underscore the importance of a multi-technique approach to structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Biological Magnetic Resonance Bank. (n.d.). Entry bmse000530: 1,2,3,4-tetrahydronaphthalene. Retrieved March 7, 2024, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved March 7, 2024, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved March 7, 2024, from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 7, 2024, from [Link]

Sources

An In-Depth Technical Guide to the NMR Analysis of 6-Iodo-1,2,3,4-tetrahydronaphthalene

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 6-Iodo-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental protocols, and advanced 2D NMR techniques for complete structural elucidation.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a substituted tetralin derivative. The tetralin framework is a common motif in medicinal chemistry and materials science. The presence and position of the iodine atom make this molecule a valuable precursor for cross-coupling reactions, enabling the introduction of diverse functionalities.

Unambiguous structural confirmation is paramount for its use in subsequent synthetic steps. NMR spectroscopy stands as the most powerful analytical technique for the complete structural characterization of such molecules in solution. This guide will walk through a detailed analysis of its ¹H and ¹³C NMR spectra, providing a framework for understanding the interplay of the aliphatic and aromatic moieties and the influence of the iodine substituent.

Predicted NMR Spectral Data: A Foundation for Analysis

While experimental spectra are the gold standard, a thorough understanding of predicted chemical shifts is crucial for accurate spectral assignment. The predictions herein are based on the known NMR data of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin)[1][2][3], and established substituent chemical shift (SCS) effects of iodine on an aromatic ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aliphatic and aromatic protons. The aliphatic protons will appear as complex multiplets due to geminal and vicinal coupling. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1, H-4 | ~2.75 | m | - |

| H-2, H-3 | ~1.80 | m | - |

| H-5 | ~7.40 | d | J ≈ 1.8 Hz |

| H-7 | ~7.45 | dd | J ≈ 8.0, 1.8 Hz |

| H-8 | ~6.90 | d | J ≈ 8.0 Hz |

Predicted ¹³C NMR Data

The iodine atom is expected to have a significant impact on the chemical shifts of the aromatic carbons. The most notable is the "heavy-atom effect," which induces a substantial upfield shift (to a lower ppm value) for the carbon directly attached to the iodine (C-6)[4].

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-4 | ~29 |

| C-2, C-3 | ~23 |

| C-4a | ~137 |

| C-5 | ~135 |

| C-6 | ~92 |

| C-7 | ~138 |

| C-8 | ~130 |

| C-8a | ~135 |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.

-

Concentration : Dissolve 10-20 mg of the compound in approximately 0.6 mL of CDCl₃.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Spectral Width | 16 ppm | 240 ppm |

| Acquisition Time | ~4 s | ~1 s |

| Relaxation Delay | 2 s | 2 s |

| Number of Scans | 16 | 1024 |

| Temperature | 298 K | 298 K |

In-Depth Spectral Analysis and Structural Elucidation

A systematic approach is essential for the accurate assignment of all proton and carbon signals.

¹H NMR Spectrum Analysis

-

Aliphatic Region (1.5-3.0 ppm) : Two multiplets are expected. The downfield multiplet around 2.75 ppm corresponds to the benzylic protons (H-1 and H-4) due to their proximity to the aromatic ring. The upfield multiplet around 1.80 ppm is assigned to the H-2 and H-3 protons.

-

Aromatic Region (6.5-7.5 ppm) : Three distinct signals are anticipated for the three aromatic protons.

-

The proton ortho to the iodine (H-5) is expected to be a doublet with a small meta-coupling constant (J ≈ 1.8 Hz).

-

The proton between the iodine and the aliphatic ring junction (H-7) will appear as a doublet of doublets due to ortho and meta coupling.

-

The proton meta to the iodine (H-8) will be a doublet with a larger ortho-coupling constant (J ≈ 8.0 Hz).

-

¹³C NMR Spectrum Analysis

-

Aliphatic Region (20-35 ppm) : Two signals are expected, corresponding to the two pairs of chemically equivalent methylene carbons (C-1/C-4 and C-2/C-3).

-

Aromatic Region (90-140 ppm) : Six signals are expected for the aromatic carbons. The most shielded signal (lowest ppm value, around 92 ppm) is assigned to the ipso-carbon (C-6) directly bonded to the iodine atom. The remaining aromatic carbon signals can be assigned with the aid of 2D NMR experiments.

Advanced 2D NMR Techniques for Unambiguous Assignment

To confirm the assignments made from the 1D spectra, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment reveals proton-proton coupling networks.

-

Expected Correlations :

-

Strong cross-peaks will be observed between the aliphatic protons at ~2.75 ppm (H-1/H-4) and ~1.80 ppm (H-2/H-3), confirming their vicinal relationship.

-

In the aromatic region, a cross-peak between H-7 and H-8 will confirm their ortho relationship. A weaker cross-peak may be visible between H-5 and H-7, confirming their meta relationship.

-

¹H-¹H COSY Correlations

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.

-

Expected Correlations :

-

The proton signal at ~2.75 ppm will correlate with the carbon signal at ~29 ppm (C-1/C-4).

-

The proton signal at ~1.80 ppm will correlate with the carbon signal at ~23 ppm (C-2/C-3).

-

The aromatic proton signals will correlate with their respective carbon signals, aiding in the assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Key Expected Correlations :

-

The benzylic protons (H-1/H-4) will show correlations to the quaternary carbons C-4a and C-8a, as well as to the aromatic carbons C-5 and C-8.

-

The aromatic proton H-8 will show a correlation to the benzylic carbon C-1.

-

The aromatic proton H-5 will show a correlation to the quaternary carbon C-4a and the ipso-carbon C-6.

-

HMBC Workflow for Structural Confirmation

The Role of Computational Chemistry in Spectral Prediction

For a more refined prediction of NMR chemical shifts, computational methods can be employed. Density Functional Theory (DFT) calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide theoretical chemical shifts that often show good agreement with experimental data[5][6][7][8]. This in-silico approach serves as a powerful tool for validating spectral assignments, especially for complex molecules.

Conclusion

The comprehensive NMR analysis of this compound, integrating 1D and 2D techniques, allows for its unambiguous structural characterization. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging the power of advanced NMR experiments, researchers can confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. PubMed. Available at: [Link]

-

Facile Synthesis of Diiodinated Dihydronaphthalenes and Naphthalenes via Iodine Mediated Electrophilic Cyclization. The Royal Society of Chemistry. Available at: [Link]

-

1,2,3,4-tetrahydronaphthalene at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. PMC. Available at: [Link]

-

1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. Available at: [Link]

-

1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Available at: [Link]

-

Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. PMC. Available at: [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC. Available at: [Link]

-

Deciding which is the best

NMR predictor for organic compounds using statistical tools. SN Applied Sciences. Available at: [Link] -

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). CEITEC. Available at: [Link]

-

Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. Available at: [Link]

-

Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

Sources

- 1. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR [m.chemicalbook.com]

- 4. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uncw.edu [repository.uncw.edu]

- 7. Computational Chemistry Highlights: More applications of computed NMR spectra [compchemhighlights.org]

- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]

Structural Characterization and Crystallographic Protocol for 6-Iodo-1,2,3,4-tetrahydronaphthalene

Content Type: Technical Whitepaper & Experimental Guide Subject: Small Molecule Crystallography / Structural Chemistry Target Audience: Medicinal Chemists, Crystallographers, and Process Chemists

Executive Summary: The Structural Context

6-Iodo-1,2,3,4-tetrahydronaphthalene (6-Iodotetralin) is a critical bicyclic building block in medicinal chemistry, serving as a lipophilic bioisostere for substituted naphthalenes and a precursor for Suzuki-Miyaura and Sonogashira cross-coupling reactions.

While the tetralin scaffold is ubiquitous, the specific crystallographic characterization of the 6-iodo derivative presents unique challenges due to its physicochemical properties. Often a liquid or low-melting solid at ambient conditions, obtaining a high-resolution crystal structure requires in situ cryo-crystallography or co-crystallization techniques .

This guide provides a definitive protocol for the structural elucidation of 6-iodotetralin, focusing on the conformational flexibility of the saturated ring (half-chair) and the supramolecular potential of the iodine atom (halogen bonding).

Physicochemical Profile & Conformational Analysis[1][2][3][4]

Before attempting diffraction, one must understand the molecule's dynamic behavior. The tetralin system is not planar; it consists of a rigid aromatic ring fused to a flexible cyclohexene-like ring.

The "Half-Chair" Geometry

Unlike naphthalene (which is planar), the 1,2,3,4-tetrahydronaphthalene moiety adopts a half-chair conformation to relieve torsional strain in the saturated C1–C4 segment.

-

Aromatic Plane (C5-C8, C4a, C8a): Planar. The Iodine atom at C6 lies strictly within this plane.

-

Aliphatic Ring (C1-C4): Pucker analysis reveals that C2 and C3 deviate from the mean plane of the aromatic ring, twisting to minimize eclipse interactions between adjacent methylene protons.

Quantitative Structural Parameters (Predicted)

Based on homologous structures (e.g., 6-bromo-tetralin or tetralin-1-one), the expected bond metrics for the 6-iodo derivative are:

| Parameter | Atoms | Expected Value (Å / °) | Structural Significance |

| Bond Length | C6–I | 2.08 – 2.10 Å | Typical C(sp²)–I bond; susceptible to elongation via halogen bonding. |

| Bond Length | C1–C2 | 1.52 – 1.54 Å | Standard C(sp³)–C(sp³) single bond. |

| Torsion Angle | C8a-C1-C2-C3 | ~ ±60° (Twist) | Defines the half-chair puckering amplitude. |

| Planarity | C5-C6-C7-C8 | < 0.02 Å RMSD | High planarity of the benzene ring is enforced by aromaticity. |

Experimental Protocol: Crystallization & Data Collection

Since 6-iodotetralin typically exists as a viscous oil or low-melting solid (mp < 30°C), standard benchtop crystallization fails. The following protocol utilizes Optical Heating Crystallization (OHCD) for in situ crystal growth directly on the diffractometer.

Phase 1: Synthesis & Purification

Purity is the rate-limiting step for in situ crystallization.

-

Synthesis: Iodination of tetralin using

or Sandmeyer reaction from 6-aminotetralin. -

Purification: Silica gel chromatography (Hexanes/EtOAc) followed by Kugelrohr distillation .

-

Validation: GC-MS purity must exceed 99.5%. Any aliphatic impurities will act as antifreeze, preventing nucleation.

Phase 2: In Situ Cryo-Crystallization Workflow

This method grows a single crystal from the liquid melt inside a capillary.

Step-by-Step Methodology:

-

Loading: Draw 0.3 µL of neat liquid 6-iodotetralin into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

-

Mounting: Place the capillary on the goniometer head of the X-ray diffractometer.

-

Flash Cooling: Rapidly cool the stream to 100 K to create a polycrystalline glass (amorphous).

-

Laser Zoning (OHCD):

-

Use a CO₂ laser (or warm nitrogen stream) to melt a small zone of the capillary.

-

Slowly traverse the heat source along the capillary axis (rate: 10 µm/s).

-

Mechanism:[1][2] As the melt zone moves, a single grain is selected at the solid-liquid interface, propagating a single crystal along the capillary.

-

-

Annealing: Once a single domain is established, cycle the temperature (±5 K below mp) for 30 minutes to reduce mosaicity.

Phase 3: Diffraction Data Strategy

-

Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption by Iodine (Linear Absorption Coefficient

for I is high). -

Strategy: High redundancy (Target > 6.0) is required to correct for absorption effects caused by the capillary glass and the iodine atom.

-

Resolution: Aim for 0.75 Å to resolve the electron density of the aliphatic hydrogens.

Visualization: The Structural Determination Workflow

The following diagram outlines the logical flow from liquid precursor to solved structure, highlighting the critical decision points.

Figure 1: Workflow for In Situ Cryo-Crystallography of liquid/low-melting tetralin derivatives.

Structural Analysis: Halogen Bonding & Packing

Once the structure is solved, the analysis should focus on the supramolecular interactions driven by the Iodine atom.

The Sigma-Hole Interaction

Iodine is highly polarizable and exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond axis.

-

Type II Halogen Bonding: Expect the C6–I...X angle to be near 180°.

-

Interaction Partners: In pure 6-iodotetralin, the iodine likely interacts with the

-system of a neighboring aromatic ring (I...

Packing Motifs

Two probable packing motifs will be observed:

-

Herringbone Packing: Driven by T-shaped

interactions, stabilized by I... -

Head-to-Tail Chains: If I...I interactions dominate, molecules may form linear chains where the iodine of one molecule contacts the electron-rich belt of the iodine on the next.

Figure 2: Schematic of the expected Type II Halogen Bond geometry driving the crystal packing.

Applications in Drug Design

Understanding this structure aids in:

-

Scaffold Hopping: Using the precise vector of the iodine to map 6-substituted tetralins against 2-substituted naphthalenes in SAR studies.

-

Virtual Screening: The "half-chair" conformer identified in the crystal structure should be the starting conformation for docking studies, rather than a flat energy-minimized model.

References

-

Conformational Analysis of Tetralins

-

Nordvall, G., et al. (1993). "Conformational analysis of the dopamine-receptor agonist 5-hydroxy-2-(dipropylamino)tetralin." Journal of Medicinal Chemistry. Link

-

-

Halogen Bonding Fundamentals

-

Metrangolo, P., et al. (2005). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition. Link

-

-

In Situ Crystallization Methodology

-

Boese, R., & Nussbaumer, M. (1994). "In situ crystallization techniques." Organic Crystal Chemistry. Link

-

-

Tetralin Synthesis & Properties

-

ChemicalBook & Sigma Aldrich Data Sheets for 1,2,3,4-Tetrahydronaphthalene derivatives. Link

-

Sources

Physical properties of "6-Iodo-1,2,3,4-tetrahydronaphthalene"

CAS Registry Number: 56804-94-5 Synonyms: 6-Iodotetralin; 1,2,3,4-Tetrahydro-6-iodonaphthalene[1]

Executive Summary

6-Iodo-1,2,3,4-tetrahydronaphthalene (6-Iodotetralin) is a bicyclic aryl iodide that serves as a critical scaffold in medicinal chemistry and materials science. Unlike its lighter halogenated congeners (chloro- and bromo-tetralins), the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) due to the weaker C–I bond energy (~65 kcal/mol vs. ~81 kcal/mol for C–Br).

This monograph details the physicochemical properties, synthesis protocols, and handling requirements for 6-Iodotetralin. It is designed for researchers requiring a reliable intermediate for constructing complex bio-active molecules, particularly serotonin (5-HT) and dopamine receptor ligands where the tetralin core mimics the phenethylamine pharmacophore.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and analytical characterization.

Table 1: Core Physical Properties[1]

| Property | Value / Description | Note |

| Molecular Formula | C₁₀H₁₁I | |

| Molecular Weight | 258.10 g/mol | |

| Appearance | Pale yellow to orange oil | Darkens upon light exposure (liberation of I₂) |

| Boiling Point | 280–285 °C (atm) / 135–140 °C (12 mmHg) | Estimated based on 6-Bromotetralin ( |

| Density | 1.62 ± 0.05 g/cm³ | Predicted (vs. 6-Bromotetralin |

| Refractive Index ( | 1.635–1.645 | High polarizability due to Iodine |

| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly Lipophilic |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene | Insoluble in Water |

| Flash Point | >110 °C | Non-volatile, but combustible |

Molecular Architecture & Reactivity

The molecule consists of an electron-rich aromatic ring fused to a saturated cyclohexene ring. The iodine atom at position 6 is activated for oxidative addition.

-

Electronic Effect: The alkyl group (C5 and C8 positions) exerts a weak inductive donating effect (+I), making the ring slightly more electron-rich than iodobenzene.

-

Steric Environment: The C5-methylene group provides minimal steric hindrance to the C6-iodine, facilitating bulky ligand coordination during catalysis.

Synthesis & Purification Protocols

Method A: Sandmeyer Reaction (Regiospecific)

Rationale: Direct iodination of tetralin often yields a mixture of 5-iodo and 6-iodo isomers which are difficult to separate. The Sandmeyer route via 6-aminotetralin guarantees regiochemical purity.

Reagents:

-

6-Amino-1,2,3,4-tetrahydronaphthalene (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Potassium Iodide (

, 1.5 eq) -

Sulfuric Acid (

, 2.5 M aq) or Hydrochloric Acid ( -

Urea (trace, to quench excess nitrite)

Step-by-Step Protocol:

-

Diazotization:

-

Dissolve 6-aminotetralin in acid at 0°C. Maintain temperature <5°C to prevent diazonium decomposition.

-

Add

(aq) dropwise. The solution will turn clear/yellow. -

Checkpoint: Test with starch-iodide paper (instant blue = excess nitrite). Add urea until the test is negative to prevent side reactions.

-

-

Iodination:

-

Dissolve

in water (minimal volume). -

Add the cold diazonium solution slowly to the

solution (or vice versa) with vigorous stirring. -

Observation: Nitrogen gas evolution (

) and formation of a dark oil (crude iodide + -

Warm to Room Temperature (RT) for 1 hour, then heat to 60°C for 30 mins to ensure completion.

-

-

Workup:

-

Extract with Diethyl Ether or DCM.

-

Critical Step: Wash organic layer with 10% Sodium Thiosulfate (

) to remove free iodine (color change from purple/brown to pale yellow). -

Wash with brine, dry over

, and concentrate.

-

-

Purification:

-

Flash Column Chromatography: Hexanes/EtOAc (98:2). The product elutes quickly due to high lipophilicity.

-

Yield: Typically 75–85%.

-

Analytical Characterization

H NMR Spectroscopy (400 MHz, CDCl )

The spectrum is distinct due to the 1,2,4-substitution pattern on the aromatic ring.

- 7.40–7.50 (m, 2H): Overlapping signals for H-5 (singlet-like due to weak coupling) and H-7 (doublet of doublets). The Iodine deshields these protons significantly.

-

6.85 (d,

- 2.65–2.75 (m, 4H): Benzylic protons (H-1, H-4 ).

- 1.75–1.85 (m, 4H): Homo-benzylic protons (H-2, H-3 ).

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): 258 m/z (Base peak or significant intensity). -

Fragmentation:

- (Loss of Iodine): 131 m/z (Tetralin cation).

- (Loss of Ethylene from saturated ring): Characteristic retro-Diels-Alder type fragmentation.

Applications in Drug Discovery[4]

6-Iodotetralin is a "privileged structure" precursor. Its primary utility lies in replacing the iodine with functional groups to mimic neurotransmitters.

Workflow Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from 6-Iodotetralin.

Caption: Divergent synthetic pathways utilizing 6-Iodotetralin as an electrophilic partner in Palladium-catalyzed cross-coupling and organolithium chemistry.

Safety & Handling

-

Light Sensitivity: Aryl iodides are photosensitive. Long-term exposure to light causes homolytic cleavage of the C–I bond, releasing purple iodine vapor and degrading the compound. Store in amber vials wrapped in foil.

-

Stability: Stable at room temperature under inert atmosphere (

or Ar). -

Hazards:

-

Skin/Eye Irritant: Standard organic irritant.

-

Inhalation: Avoid breathing vapors; use in a fume hood.

-

Spill Cleanup: Absorb with sand/vermiculite. Treat surface with dilute sodium thiosulfate to neutralize any free iodine.

-

References

-

Synthesis via Sandmeyer Reaction

- Source: Morley, J. A., & Woolsey, N. F. (2011). "Metal Arene Complexes in Organic Synthesis." Synthesis, 13, 2154–2158.

- Context: Describes the iodination of aminotetralin deriv

-

Physical Properties & NMR Data

- Source: GuideChem & ChemNet D

- Context: Verification of CAS registry number and general physical st

-

Application in Cross-Coupling (Borylation)

- Source:Royal Society of Chemistry (RSC).

- Context: Uses 6-iodotetralin (Compound 1b-I)

-

General Tetralin Properties (Baseline Data)

Sources

- 1. 6-碘-Α-四氢萘酮 | CAS:340825-13-0 | 北京沃凯生物科技有限公司 [bjoka-vip.com]

- 2. 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2473-19-0,Methyl 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. CAS#:1271080-05-7 | this compound-1,4-diyl dihexanoate | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 6-Iodo-1,2,3,4-tetrahydronaphthalene

Executive Summary & Strategic Relevance

In modern drug discovery, halogenated tetralin derivatives serve as critical structural motifs. 6-Iodo-1,2,3,4-tetrahydronaphthalene (CAS: 56804-94-5) is a highly valuable aryl iodide intermediate. Its primary strategic utility lies in the development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists [1].

By acting as functional antagonists via receptor internalization, S1P1 agonists sequester lymphocytes in lymphoid tissues, preventing them from migrating to the central nervous system—a validated mechanism for treating autoimmune conditions like multiple sclerosis [1]. The tetralin core provides the requisite conformational rigidity and lipophilicity for receptor pocket binding, while the iodine substituent acts as a highly reactive electrophilic handle for late-stage transition-metal-catalyzed cross-coupling [2].

As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets (SDS). This whitepaper details the physicochemical causality behind the compound's hazards and provides field-proven, self-validating protocols for its handling and synthetic application.

Physicochemical Profiling & Hazard Causality

To handle 6-iodotetralin safely, one must understand the intrinsic vulnerabilities of its molecular architecture. The carbon-iodine (C-I) bond is the weakest among aryl halides, making it highly reactive for synthetic purposes but notoriously unstable under environmental stress.

Quantitative Data Summary

| Property | Value | Causality / Operational Implication |

| CAS Number | 56804-94-5 | Unique identifier required for strict SDS tracking and procurement [3]. |

| Molecular Formula | C10H11I | High halogen content dictates specialized halogenated waste disposal protocols. |

| Molecular Weight | 258.10 g/mol | Utilized for precise stoichiometric calculations in catalytic cross-coupling. |

| C-I Bond Energy | ~65 kcal/mol | Low dissociation energy enables facile oxidative addition by Pd(0), but renders the molecule highly photolabile. |

| Physical State | Liquid / Low-melting solid | Requires careful temperature control to prevent thermal degradation during transfer. |

The Causality of Photolytic Degradation

The relatively low bond dissociation energy of the C-I bond means that ambient ultraviolet (UV) and even high-intensity visible light can provide enough energy to induce homolytic cleavage. This generates highly reactive tetralyl and iodine radicals. In the presence of atmospheric oxygen, these radicals propagate oxidative degradation cascades, ultimately accumulating elemental iodine (

Figure 1: Photolytic homolytic cleavage of the C-I bond and subsequent degradation cascade.

Self-Validating Safety & Handling Framework

Standard handling of 6-iodotetralin requires engineering controls that address its photolability and irritant properties (GHS07: Skin/Eye/Respiratory irritation).

Storage and Transfer Protocols

-

Inert Atmosphere Storage: Store strictly under a positive pressure of Argon or Nitrogen. Causality: Displacing oxygen prevents the propagation of radical oxidation pathways if trace homolytic cleavage occurs.

-

Actinic Shielding: Store in amber borosilicate glass vials at sub-ambient temperatures (2–8°C). Causality: Amber glass filters out UV wavelengths (<400 nm) necessary to break the C-I bond.

Incident Response: The Thiosulfate Quench

In the event of a spill, standard absorbent pads are insufficient as they do not neutralize the evolving elemental iodine.

-

Protocol: Flood the spill area with a 10% aqueous solution of Sodium Thiosulfate (

), then absorb. -

Causality: Thiosulfate acts as a reducing agent in a rapid redox reaction (

). This converts volatile, toxic, and highly staining elemental iodine into water-soluble, benign sodium iodide, instantly neutralizing the inhalation hazard. -

Self-Validation: The protocol is self-validating; the immediate disappearance of the brown/purple iodine stain visually confirms complete chemical neutralization.

Synthetic Utility: S1P1 Agonist Precursor Workflows

To construct the lipophilic tail of S1P1 agonists, 6-iodotetralin is frequently subjected to Palladium-catalyzed Sonogashira cross-coupling [2]. The following protocol outlines the synthesis of 6-(Trimethylsilylethynyl)-1,2,3,4-tetrahydronaphthalene.

Step-by-Step Sonogashira Cross-Coupling Protocol

Step 1: Preparation & Rigorous Degassing

-

Action: In a flame-dried Schlenk flask, dissolve 6-iodotetralin (1.0 equiv) in anhydrous triethylamine (TEA). Degas the solution via three consecutive freeze-pump-thaw cycles.

-

Causality: TEA acts dually as the solvent and the stoichiometric base required to neutralize the hydroiodic acid (HI) byproduct. Degassing is non-negotiable; dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the unwanted Glaser homocoupling of the alkyne.

Step 2: Catalyst & Co-Catalyst Loading

-

Action: Under a positive pressure of argon, add

(0.05 equiv) and CuI (0.10 equiv). -

Causality:

dissociates to provide the active 14-electron Pd(0) species, which readily undergoes oxidative addition into the weak C-I bond. CuI acts as a critical co-catalyst, reacting with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. This intermediate drastically accelerates the transmetalation step.

Step 3: Alkyne Addition

-

Action: Add trimethylsilylacetylene (1.2 equiv) dropwise over 15 minutes via a syringe pump.

-

Causality: Slow addition maintains a low steady-state concentration of the alkyne, further suppressing Cu-mediated homocoupling side reactions.

Step 4: Reaction Monitoring (Self-Validating Step)

-

Action: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1) and LC-MS.

-

Self-Validation: The reaction system validates its own completion. The disappearance of the UV-active starting material spot (6-iodotetralin) at 254 nm, coupled with the emergence of a new, highly non-polar spot (the TMS-alkyne product) and a mass shift corresponding to [M+H]+ = 229 m/z, confirms quantitative conversion.

Step 5: Quenching & Workup

-

Action: Quench the reaction with saturated aqueous

and extract with diethyl ether. -

Causality:

effectively coordinates with copper ions, forming water-soluble cuprammonium complexes. This strips the copper salts into the aqueous layer and prevents the formation of intractable emulsions during organic extraction.

Figure 2: Mechanistic workflow of Pd/Cu-catalyzed Sonogashira cross-coupling with 6-Iodotetralin.

References

- Title: US9115054B2 - Tetrahydronaphthalenyl compounds useful as S1P1 agonists Source: Google Patents URL

Reactivity of the carbon-iodine bond in "6-Iodo-1,2,3,4-tetrahydronaphthalene"

Executive Summary

6-Iodo-1,2,3,4-tetrahydronaphthalene (6-Iodo-tetralin) represents a privileged scaffold in medicinal chemistry, particularly in the synthesis of Central Nervous System (CNS) agents targeting serotonergic (5-HT) and dopaminergic pathways. Unlike its brominated or chlorinated analogues, the C(sp²)–I bond in the 6-position offers a unique kinetic profile: it undergoes oxidative addition with palladium(0) species under milder conditions and participates in lithium-halogen exchange at rates that outcompete benzylic deprotonation.

This guide provides a technical deep-dive into exploiting this reactivity. It moves beyond generic "aryl halide" chemistry to address the specific steric and electronic nuances of the tetralin core, ensuring high-yield functionalization while maintaining the integrity of the saturated ring system.

Structural & Electronic Properties

The reactivity of 6-iodo-tetralin is defined by the interplay between the iodine atom and the electron-donating alkyl ring fused to the benzene core.

| Property | Value / Characteristic | Implication for Reactivity |

| Bond Dissociation Energy (C–I) | ~65 kcal/mol | Significantly weaker than C–Br (~81 kcal/mol), allowing for oxidative addition at lower temperatures (often <60°C). |

| Electronic Effect | Electron-Rich (Alkyl Donor) | The tetralin ring acts as a weak electron donor (+I effect). This increases electron density at the metal center post-oxidative addition, stabilizing the Pd(II) intermediate. |

| Benzylic Reactivity | High (C1/C4 positions) | Critical Risk: Harsh conditions (high T, strong oxidants) can oxidize the benzylic positions to tetralones or fully aromatize to naphthalene. |

| Lipophilicity (LogP) | ~4.5 (Estimated) | Highly lipophilic. Requires non-polar co-solvents (Toluene, Dioxane) rather than pure alcohols for optimal homogeneity. |

Critical Reaction Pathways

The utility of 6-iodo-tetralin branches into three primary pathways. The choice depends on the desired functional group and the tolerance of the benzylic protons.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

-

Target: Biaryl motifs (common in 5-HT1A agonists).

-

Mechanism: The weak C–I bond allows the use of sterically hindered, electron-rich ligands (like XPhos or S-Phos) or robust bidentate ligands (dppf) to facilitate the cycle without requiring temperatures that risk benzylic oxidation.

Pathway B: Lithium-Halogen Exchange

-

Target: Carboxylic acids, aldehydes, or silanes.[1]

-

Mechanism: Reaction with n-BuLi or t-BuLi.

-

Technical Constraint: Must be performed at -78°C . At higher temperatures (>-40°C), the organolithium reagent will deprotonate the benzylic position (C1), leading to polymerization or complex mixtures.

Pathway C: Buchwald-Hartwig Amination

-

Target: Aminotetralins (direct C–N bond formation).

-

Mechanism: Palladium-catalyzed displacement of Iodine by primary/secondary amines.

-

Advantage: Avoids the traditional reductive amination route (Tetralone + Amine + NaBH(OAc)3), which can be stereochemically challenging to control if chiral centers are already present.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the optimal reaction pathway based on the target moiety and substrate sensitivity.

Caption: Decision matrix for functionalizing 6-iodo-tetralin, highlighting critical thermal risks.

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC monitoring points are specific to the iodine-tetralin system.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 6-phenyl-1,2,3,4-tetrahydronaphthalene.

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3 mol%) — Selected for stability and resistance to dehalogenation.

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Inert Setup: Flame-dry a Schlenk flask and cool under Argon flow.

-

Charging: Add the iodo-tetralin, boronic acid, base, and catalyst. Note: The mixture will appear as a reddish-orange suspension.

-

Degassing: Add the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

-

Reaction: Heat to 80°C for 4-6 hours.

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting iodide (high Rf) should disappear. If the reaction turns black (Pd precipitation) before completion, add 1 mol% more catalyst.

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine.[3] Dry over MgSO₄.

-

Purification: Flash column chromatography.

Protocol B: Lithium-Halogen Exchange (Carboxylation)

Objective: Synthesis of 1,2,3,4-tetrahydronaphthalene-6-carboxylic acid.[4]

Reagents:

-

This compound (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Dry CO₂ (gas) or Dry Ice

-

Solvent: Anhydrous THF

Step-by-Step:

-

Cryogenic Setup: Cool the THF solution of 6-iodo-tetralin to -78°C (Dry ice/Acetone bath). Validation: Internal temperature probe must read <-75°C before proceeding.

-

Exchange: Add n-BuLi dropwise over 10 minutes.

-

Observation: A slight yellowing may occur. Stir for 30 minutes at -78°C. The exchange is fast; longer times increase the risk of benzylic deprotonation.

-

-

Quench: Bubble dry CO₂ gas into the solution for 15 minutes (or pour onto crushed dry ice). The solution will become colorless/white slurry.

-

Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.[3]

-

Note: The product is an acid; extract the organic layer with sat.[3] NaHCO₃, separate, then re-acidify the aqueous layer to precipitate the product.

-

Mechanistic Visualization (Catalytic Cycle)

The following diagram details the Suzuki cycle, emphasizing the rapid oxidative addition of the C-I bond.

Caption: Pd(0) catalytic cycle. Note: For 6-iodo-tetralin, Transmetallation is typically rate-limiting.

References

-

Tetralin Scaffolds in 5-HT1A Agonists

-

General Reactivity of Aryl Iodides in Suzuki Coupling

- Title: Suzuki-Miyaura Cross-Coupling: The Halogen Effect.

- Source:Journal of Organic Chemistry (General Reference).

-

URL:[Link]

- Relevance: Validates the reactivity order I > Br > Cl, supporting the protocol design for milder conditions.

-

Lithium-Halogen Exchange Kinetics

- Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.

- Source:Process Chemistry in the Pharmaceutical Industry (ResearchG

-

URL:[Link]

- Relevance: Provides the theoretical grounding for the -78°C requirement to avoid competing benzylic lithi

-

Synthesis of Tetralin Derivatives (Precursors)

Sources

6-Iodo-1,2,3,4-tetrahydronaphthalene: The Strategic Pivot in Bicyclic Scaffold Synthesis

Topic: "6-Iodo-1,2,3,4-tetrahydronaphthalene" as a synthetic intermediate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (6-Iodotetralin) represents a high-value halogenated building block in medicinal chemistry. Unlike its brominated or chlorinated counterparts, the iodine substituent offers a unique balance of reactivity—labile enough for mild palladium-catalyzed cross-couplings yet stable enough for multi-step upstream processing. This guide dissects the synthesis, reactivity, and strategic application of 6-iodotetralin, positioning it not merely as a reagent, but as a critical node in the diversification of lipophilic pharmacophores.

The Tetralin Advantage in Drug Design

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a "privileged structure" in drug discovery. It serves as a conformationally restricted analogue of an alkylbenzene, reducing the entropic penalty of binding to protein targets.

-

Lipophilicity Modulation: The saturated ring acts as a lipophilic spacer, improving membrane permeability (logP) while maintaining a planar aromatic recognition motif.

-

Electronic Tuning: The alkyl ring fusion functions as a weak electron donor, activating the aromatic system without introducing the metabolic liability of a free amine or hydroxyl group.

-

The "Magic Handle": The C6-position is sterically the most accessible site on the aromatic ring (beta to the ring fusion). Installing an iodine atom here creates a versatile "pivot point" for divergent synthesis.

Synthesis Protocols: Fidelity vs. Scalability

The preparation of 6-iodotetralin is non-trivial due to the competition between the C5 (alpha) and C6 (beta) positions. While electronic effects (alkyl donation) activate both, steric hindrance at the peri-position (C5) generally favors C6 substitution. However, achieving >95% regioisomer purity often requires indirect methods.

Method A: The High-Fidelity Route (Sandmeyer Reaction)

Best for: GMP synthesis, high-purity requirements, and library generation. Principle: Conversion of commercially available 6-aminotetralin to the diazonium salt, followed by displacement with iodide.

Protocol:

-

Diazotization: Dissolve 6-amino-1,2,3,4-tetrahydronaphthalene (1.0 equiv) in 2M H₂SO₄ at 0°C. Add NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature <5°C. Stir for 30 min.

-

Iodination: Add a solution of KI (1.5 equiv) in water slowly to the diazonium salt. Critical Step: The reaction is exothermic; control addition rate to prevent thermal decomposition of the diazonium species to phenols.

-

Workup: Warm to room temperature (RT) for 1 h. Extract with EtOAc.[1] Wash with 10% Na₂S₂O₃ (to remove I₂ byproduct) and brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: The Direct Activation Route (Electrophilic Iodination)

Best for: Large-scale, cost-sensitive initial screens. Principle: Direct iodination using an oxidant to generate an electrophilic I⁺ species. Challenge: Requires careful control to minimize 5-iodo and 5,6-diiodo byproducts.

Protocol:

-

Reagents: Tetralin (1.0 equiv), I₂ (0.5 equiv), and an oxidant (e.g., HIO₃ or periodic acid).

-

Conditions: Reflux in acetic acid/water/H₂SO₄ (catalytic).

-

Selectivity Note: The bulky "peri" hydrogens at C1/C4 discourage substitution at C5/C8. However, separation of the ~10-15% C5 isomer requires high-plate-count distillation or careful chromatography.

Visualization: Synthesis Pathways

Figure 1: Comparative synthetic routes. The Sandmeyer route (green) offers higher regiocontrol than direct iodination (red).

Reactivity Profile & Transformation Map

The C–I bond in 6-iodotetralin is significantly weaker (approx. 65 kcal/mol) than the C–Br or C–Cl bonds. This allows for chemoselective activation—oxidative addition to Pd(0) occurs rapidly, often at room temperature, preserving other sensitive functionalities (e.g., esters, nitriles) that might be present elsewhere in the molecule.

Key Transformations

| Reaction Class | Reagents | Product Outcome | Mechanistic Insight |

| Suzuki-Miyaura | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 6-Aryl-tetralins | Excellent substrate; I-displacement is faster than Br/Cl, allowing sequential couplings. |

| Sonogashira | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N | 6-Alkynyl-tetralins | Access to rigid, extended pi-systems (molecular wires, rigid linkers). |

| Buchwald-Hartwig | Amine (1°/2°), Pd₂dba₃, BINAP, NaOtBu | 6-Amino-tetralins | Alternative to nitration/reduction; allows complex amine installation. |

| Li-Halogen Exchange | n-BuLi, -78°C, THF | 6-Lithio-tetralin | Generates a nucleophile. Quench with CO₂ (Acid), DMF (Aldehyde), or B(OMe)₃ (Boronic Acid). |

Visualization: Reactivity Map

Figure 2: Divergent synthesis capabilities of the 6-iodotetralin scaffold.[2][3]

Case Study: Synthesis of a SERM Analog

Context: Selective Estrogen Receptor Modulators (SERMs) often feature a tri-aryl ethylene or a fused bicyclic core (e.g., Nafoxidine, Lasofoxifene). 6-Iodotetralin is an ideal starting material for "Tetralin-based" SERMs.

Experimental Workflow:

-

Lithiation: 6-Iodotetralin (10 mmol) is treated with n-BuLi (11 mmol) in anhydrous THF at -78°C.

-

Acylation: The lithiated species is quenched with 4-methoxybenzoyl chloride.

-

Why? This installs the ketone bridge found in many SERMs.

-

-

Result: (4-methoxyphenyl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone.

-

McMurry Coupling: The resulting ketone is coupled with another ketone to form the tri-substituted olefin.

Self-Validating Check:

-

Monitor the lithiation via TLC (quench aliquot with D₂O; disappearance of iodide, appearance of deuterated tetralin).

-

If the yield of the ketone is low, check for moisture (protonation of the organolithium) or slow addition (local heating).

Handling and Stability

-

Light Sensitivity: Aryl iodides are photosensitive. Long-term exposure to light can lead to homolytic cleavage of the C–I bond and liberation of I₂ (purple discoloration).

-

Protocol: Store in amber glass vials under Argon at 4°C.

-

-

Stability: Stable to air and moisture for short periods, but prolonged storage should be under inert atmosphere to prevent oxidation of the benzylic positions (forming tetralone impurities).

References

-

Regioselective Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Suzuki Coupling Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Tetralin in Drug Design: Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-187.[4] Link

- Sandmeyer Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer Methodology).

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Iodo-1,2,3,4-tetrahydronaphthalene

Executive Summary & Strategic Analysis

The synthesis of 6-iodo-1,2,3,4-tetrahydronaphthalene (6-iodo-tetralin) presents a classic challenge in aromatic substitution: regiocontrol .

Direct electrophilic iodination of the parent molecule, 1,2,3,4-tetrahydronaphthalene (tetralin), is operationally simple but scientifically flawed for high-purity applications. It yields a difficult-to-separate mixture of the 5-iodo and 6-iodo isomers due to the similar steric and electronic environments of the ortho (C5) and meta (C6) positions relative to the alkyl ring fusion.

For pharmaceutical and high-precision material applications, structural integrity is paramount . Therefore, this guide rejects direct iodination in favor of two regiochemically unambiguous protocols starting from the commercially available 6-bromo-1,2,3,4-tetrahydronaphthalene :

-

Protocol A (Lithium-Halogen Exchange): The "Gold Standard" for small-to-medium scale synthesis, offering the highest purity via cryogenic lithiation.

-

Protocol B (Copper-Catalyzed Finkelstein): A robust, scalable "Buchwald-type" method avoiding cryogenic conditions, ideal for larger batches.

Strategic Decision Matrix

Figure 1: Decision tree highlighting the necessity of starting from the 6-bromo precursor to ensure regiochemical purity.

Protocol A: Lithium-Halogen Exchange (High Precision)[1]

This method utilizes the rapid kinetics of lithium-halogen exchange to generate the aryl lithium species selectively at the C6 position, followed by quenching with elemental iodine. This route guarantees the position of the iodine atom matches the starting bromide.

Reagents & Equipment

-

Precursor: 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv)

-

Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes, 1.1 equiv)

-

Quench: Iodine (

), resublimed (1.2 equiv) -

Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from SPS.

-

Apparatus: Flame-dried Schlenk flask, inert gas (

or Ar) line, acetone/dry-ice bath (-78°C).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum under a flow of argon. Allow to cool to room temperature.

-

Solvation: Charge the flask with 6-bromo-1,2,3,4-tetrahydronaphthalene (e.g., 2.11 g, 10 mmol) and anhydrous THF (20 mL).

-

Cryogenic Cooling: Submerge the flask in an acetone/dry-ice bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-butyllithium (1.1 equiv, 11 mmol) dropwise via syringe over 10 minutes.

-

Critical Check: The solution may turn slightly yellow/orange. Stir at -78°C for 30-45 minutes . Do not exceed 1 hour to avoid proton abstraction from the benzylic position (though less likely at -78°C).

-

-

Iodine Quench: Dissolve Iodine (

, 3.05 g, 12 mmol) in a minimal amount of anhydrous THF (5-10 mL). Add this solution dropwise to the lithiated species at -78°C.-

Observation: The color will transition from the organolithium color to a dark red/brown of excess iodine.

-

-